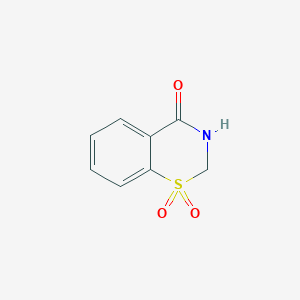![molecular formula C12H13F3N2O3 B2529020 Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate CAS No. 883006-93-7](/img/structure/B2529020.png)
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is a compound that is structurally related to various research chemicals with potential applications in fields such as herbicides, electrochemical studies, crystal packing, metal complexation for anticancer studies, insect growth regulation, carbohydrate chemistry, vibrational spectroscopy, and theoretical chemistry. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been synthesized and analyzed for their properties and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from various precursors. For instance, the synthesis of a selective postemergent herbicide starting from difluoromethoxy pyridine, hydroquinone, and ethyl lactate is described in one study . Another paper discusses the synthesis of a chelating agent with SNO donor sites for metal complexation, which is then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes . These syntheses involve careful selection of starting materials and reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry 10. Single-crystal X-ray diffraction analysis, in particular, provides detailed information about the geometry and conformation of the molecules. Computational methods like density functional theory (DFT) are also employed to predict and confirm molecular structures .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in different contexts. For example, the electrochemical oxidation of a phenylhydrazonopropionate compound has been studied, revealing the major products of electrooxidation . In another case, the interaction of a novel ethyl compound with late transition metal complexes has been investigated for its anticancer properties . These studies provide insights into the reactivity and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using a variety of techniques. Vibrational spectroscopy, electronic absorption, and nonlinear optical properties have been evaluated to understand the bonding, chemical reactivity, and thermodynamic properties of these molecules . Theoretical calculations, including ab initio HF and DFT methods, complement experimental findings and provide a deeper understanding of the properties of these compounds .
Case Studies
Several case studies highlight the potential applications of related compounds. For instance, the synthesis of a novel ethyl compound as an insect growth regulator has been studied, with bio-assay results indicating its effectiveness against Galleria mellonella . Another study focuses on the design and synthesis of metal complexes with a novel chelating agent, which are then evaluated for in vitro anticancer activity against human cancer cells . These case studies demonstrate the practical relevance of the research on these compounds.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes current knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It highlights microbial degradation pathways and the influence of environmental factors on the degradation process. Such insights could be relevant for understanding the environmental behavior of similar compounds (Thornton et al., 2020).
Health and Environmental Concerns
- Health Concerns Related to Environmental Pollutants : This review discusses the impact of environmental pollutants, including plasticizers and other chemicals, on male infertility. It emphasizes the molecular mechanisms through which these compounds exert their effects. Such information may be pertinent when considering the health implications of chemical exposure (Lagos-Cabré & Moreno, 2012).
Antioxidant Capacity and Chemical Interactions
- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review aims to elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay for antioxidant capacity, highlighting specific reactions and the relevance of oxidation products. Understanding these chemical interactions may be relevant for assessing the antioxidant potential of various compounds (Ilyasov et al., 2020).
Phase Behavior and Application Potential
- Phase Behavior and Applications of Ionic Liquids with Solutes : This article reviews research related to liquid-liquid and solid-liquid phase behavior of ionic liquids with various solutes, exploring effects on solubility and potential applications. Insights from this study could inform the use of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate in novel solvent systems or applications (Visak et al., 2014).
Propriétés
IUPAC Name |
ethyl (2Z)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJMGCAGRJSETE-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)




![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)
![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
